4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine
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Overview
Description
4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the reaction of 2,5-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate . This intermediate is then cyclized with pyridine-2-carboxylic acid hydrazide under acidic conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to various physiological effects, such as reduced inflammation or antimicrobial activity . Molecular docking studies have also revealed strong binding affinities with viral proteins, suggesting potential antiviral mechanisms .
Comparison with Similar Compounds
4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, which can affect their chemical reactivity and biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds have a different fusion pattern of the triazole and thiadiazine rings, resulting in distinct pharmacological profiles.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H7Cl2N5S |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7Cl2N5S/c15-9-1-2-11(16)10(7-9)12-18-19-14-21(12)20-13(22-14)8-3-5-17-6-4-8/h1-7H |
InChI Key |
NTRQEMSDWQSKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C3N2N=C(S3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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